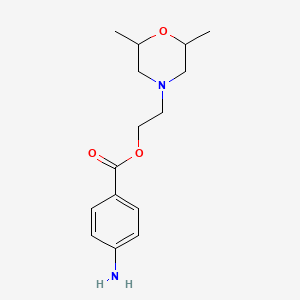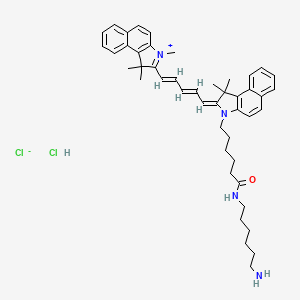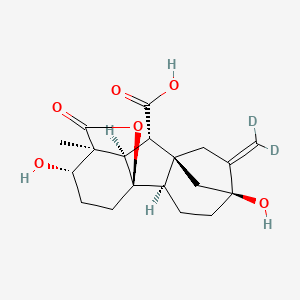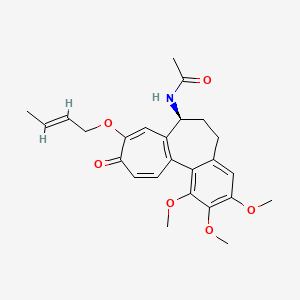
Anticancer agent 40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 40 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, making it a valuable candidate for further research and development in cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 40 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic amines and aldehydes under acidic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step involves nucleophilic substitution reactions using reagents such as alkyl halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency.
化学反応の分析
Types of Reactions: Anticancer agent 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the core structure are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, acidic or basic catalysts.
Major Products:
科学的研究の応用
Anticancer agent 40 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential anticancer properties.
Biology: Studied for its effects on cellular processes, such as apoptosis and cell cycle regulation, in cancer cells.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
Industry: Utilized in the development of novel anticancer drugs and formulations for clinical use.
作用機序
The mechanism of action of Anticancer agent 40 involves multiple molecular targets and pathways:
Molecular Targets: The compound targets key proteins involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases.
Pathways: It disrupts critical signaling pathways, including the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and induction of apoptosis.
類似化合物との比較
Anticancer agent 40 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Quinazoline Derivatives: Known for targeting tyrosine kinases and used in cancer therapy.
Benzimidazole Derivatives: Exhibit potent anticancer activity by binding to different drug targets involved in cancer progression.
Coumarin Derivatives: Promising pharmacophores for the development of novel anticancer drugs.
特性
分子式 |
C25H29NO6 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
N-[(7S)-9-[(E)-but-2-enoxy]-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C25H29NO6/c1-6-7-12-32-21-14-18-17(9-11-20(21)28)23-16(8-10-19(18)26-15(2)27)13-22(29-3)24(30-4)25(23)31-5/h6-7,9,11,13-14,19H,8,10,12H2,1-5H3,(H,26,27)/b7-6+/t19-/m0/s1 |
InChIキー |
YWLUZVMUSFVGFL-GHOSXJJBSA-N |
異性体SMILES |
C/C=C/COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2NC(=O)C)OC)OC)OC |
正規SMILES |
CC=CCOC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


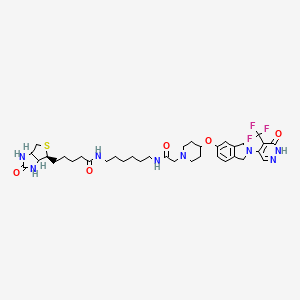




![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
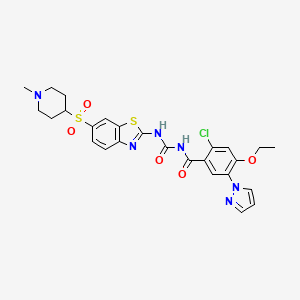

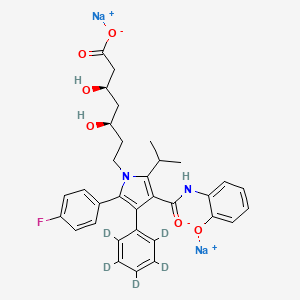
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
